molecular formula C25H25N3O2S2 B2530901 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide CAS No. 1252927-83-5

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B2530901
CAS No.: 1252927-83-5
M. Wt: 463.61
InChI Key: XGWNJAKZYVOGJD-UHFFFAOYSA-N
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Description

The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide is a thieno[3,2-d]pyrimidinone derivative featuring a benzyl group at the 3-position of the heterocyclic core, a 4-oxo moiety, and a sulfanyl-linked acetamide side chain terminating in a 4-phenylbutan-2-yl amine group. This scaffold is structurally analogous to several bioactive thienopyrimidinones, which are known for their roles as kinase inhibitors, antimicrobial agents, or modulators of signaling pathways such as Wnt/β-catenin .

Properties

IUPAC Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-phenylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S2/c1-18(12-13-19-8-4-2-5-9-19)26-22(29)17-32-25-27-21-14-15-31-23(21)24(30)28(25)16-20-10-6-3-7-11-20/h2-11,14-15,18H,12-13,16-17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWNJAKZYVOGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide is a member of the thienopyrimidine class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews the biological activity of this compound, focusing on its antitumor effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N2O2SC_{22}H_{24}N_{2}O_{2}S with a molecular weight of approximately 396.56 g/mol. The structure includes a thieno[3,2-d]pyrimidine core that contributes to its biological activity through various mechanisms.

PropertyValue
Molecular FormulaC22H24N2O2S
Molecular Weight396.56 g/mol
SolubilitySoluble in DMSO and DMF
Purity≥95%

Antitumor Activity

Recent studies have demonstrated that compounds within the thienopyrimidine class exhibit significant antitumor properties. For instance, a study evaluated a series of thieno[2,3-d]pyrimidine derivatives against the NCI 60 cancer cell line panel. Compounds similar to the target compound showed potent growth inhibition across multiple cell lines, with some exhibiting better activity than standard chemotherapeutics like 5-fluorouracil .

The antitumor activity is primarily attributed to the inhibition of key enzymes involved in cellular proliferation and survival. Notably, some derivatives have been shown to inhibit dihydrofolate reductase (DHFR) , a crucial enzyme in the folate metabolism pathway, which is often overexpressed in cancer cells. The structural features that enhance binding affinity to DHFR include specific nitrogen and oxygen atoms that facilitate interactions with amino acids in the enzyme's active site .

Apoptotic Induction

Apoptosis assays conducted on similar compounds have indicated that they can induce programmed cell death in cancer cells. For example, one study reported that a related compound induced apoptosis in SNB-75 cells with an apoptotic rate of approximately 24.11% , significantly higher than untreated controls .

Table 2: Apoptotic Activity Data

CompoundEarly Apoptosis (%)Late Apoptosis (%)Necrosis (%)Total Apoptosis (%)
Compound 208.4913.432.1924.11
MTX6.7818.082.5227.38
Control0.730.280.371.38

In Vitro Studies

A comprehensive evaluation of thienopyrimidine derivatives has revealed their potential as anticancer agents through various in vitro studies:

  • Cell Line Studies : Various derivatives were tested against multiple human tumor cell lines with results indicating significant cytotoxicity and selectivity towards malignant cells compared to normal cells.
  • Mechanistic Insights : Research has shown that these compounds can disrupt cell cycle progression and induce apoptosis through caspase activation pathways .

In Silico Drug Design

In silico studies have also been employed to predict the binding affinities of these compounds to target enzymes such as DHFR, providing insights into their potential efficacy as therapeutic agents.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Substituents Side Chain Molecular Weight (g/mol) Key Features Reference
Target Compound 3-Benzyl, 4-oxo N-(4-phenylbutan-2-yl) ~503.6* Bulky benzyl and phenylbutan-2-yl groups enhance lipophilicity N/A
N-(4-Butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide 3-Methyl, 4-oxo, 7-phenyl N-(4-butylphenyl) 463.61 Reduced steric bulk; 7-phenyl may influence planar stacking interactions
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide 3-(4-Methylphenyl), 4-oxo N-(4-trifluoromethoxyphenyl) ~551.6* Trifluoromethoxy group enhances metabolic stability and electronegativity
IWP-3 (2-[[3-(4-Fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide) 3-(4-Fluorophenyl), 4-oxo N-(6-methylbenzothiazol-2-yl) ~522.6* Fluorine and benzothiazole enhance target selectivity (e.g., Wnt inhibition)

*Calculated based on molecular formulas from evidence.

Functional Group Impact on Properties

  • 4-Oxo is conserved across all analogues, critical for hydrogen bonding with kinase ATP-binding domains or other targets .
  • Side Chain Variations :

    • N-(4-phenylbutan-2-yl) introduces a branched alkyl chain with a terminal phenyl group, likely improving membrane permeability but increasing molecular weight.
    • Trifluoromethoxy (in ) and benzothiazole (in ) groups enhance electronegativity and π-π stacking, respectively, improving target affinity and pharmacokinetic profiles.

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